molecular formula C21H21NO3S2 B4697631 5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4697631
M. Wt: 399.5 g/mol
InChI Key: PPACVSIMSGKOBC-CPNJWEJPSA-N
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Description

5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, commonly known as DMTS, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTS possesses a unique chemical structure that makes it a promising candidate for the development of new drugs for various diseases.

Mechanism of Action

DMTS exerts its pharmacological effects through various mechanisms, including the inhibition of protein tyrosine phosphatases (PTPs) and the modulation of the NF-κB signaling pathway. PTPs play a crucial role in the regulation of cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and diabetes. DMTS has been shown to inhibit the activity of PTPs, leading to the activation of downstream signaling pathways that promote cell death and inhibit cell proliferation. Moreover, DMTS has been shown to modulate the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
DMTS has been shown to possess various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. Moreover, DMTS has been shown to possess anti-inflammatory and anti-diabetic properties, making it a promising candidate for the treatment of these diseases.

Advantages and Limitations for Lab Experiments

DMTS possesses several advantages for lab experiments, including its unique chemical structure, which makes it a promising candidate for the development of new drugs. Moreover, DMTS has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, DMTS also possesses some limitations for lab experiments, including its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on DMTS, including the development of new analogs with improved pharmacological properties. Moreover, further studies are needed to elucidate the precise mechanisms of action of DMTS and its potential therapeutic applications in various diseases. Additionally, the development of new drug delivery systems for DMTS may improve its efficacy and reduce its side effects.

Scientific Research Applications

DMTS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have reported the anti-cancer activity of DMTS against different cancer cell lines, including breast, lung, and prostate cancer. Moreover, DMTS has been shown to possess anti-inflammatory and anti-diabetic properties, making it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

(5E)-5-[[4-[3-(3,5-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S2/c1-14-10-15(2)12-18(11-14)25-9-3-8-24-17-6-4-16(5-7-17)13-19-20(23)22-21(26)27-19/h4-7,10-13H,3,8-9H2,1-2H3,(H,22,23,26)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPACVSIMSGKOBC-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCCCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

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